1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is a synthetic organic compound with the molecular formula C19H21ClN2O. It is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and etherification reactions. A common synthetic route includes:
Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-(hexyloxy)benzaldehyde under acidic conditions to form the benzimidazole core.
Chlorination: The intermediate product is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: The final step involves the etherification of the chlorinated product with hexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Leads to the formation of reduced benzimidazole derivatives.
Substitution: Results in various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-(4-chlorophenyl)-
- 1H-Benzimidazole, 2-(4-methoxyphenyl)-
Comparison: 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is unique due to the presence of the hexyloxy group, which can influence its lipophilicity and biological activity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic properties and potency in biological assays.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
CAS No. |
62871-21-0 |
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Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(5-chloro-2-hexoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H21ClN2O/c1-2-3-4-7-12-23-18-11-10-14(20)13-15(18)19-21-16-8-5-6-9-17(16)22-19/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) |
InChI Key |
FHZOYACRIOYMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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